3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine
Description
Properties
IUPAC Name |
3-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-5(2)8-7-3-6(10)4-11-9(7)13-12-8/h3-5H,10H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVCFOBYANAFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C=NC2=NN1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis from Pyridine and Pyrazole Precursors
The most common approach involves sequential modifications of pyridine or pyrazole derivatives. A representative method begins with 2-amino-4-picoline, which undergoes diazotization to form an intermediate diazonium salt. Subsequent treatment with hydrochloric acid yields a chlorinated derivative, which is reduced to an amine and acetylated to form an acetamide intermediate. Oxidation with meta-chloroperbenzoic acid (m-CPBA) generates an N-oxide, which undergoes cyanide-mediated rearrangement using trimethylsilyl cyanide (TMS-CN) to produce a nitrile intermediate. Finally, refluxing with isoamyl nitrite in acetic anhydride induces cyclization, yielding the pyrazolo[3,4-b]pyridine core .
Key Reaction Conditions
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Diazotization: NaNO₂, HCl, 0–5°C
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Reduction: Fe powder, NH₄Cl, ethanol, 70°C
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Cyclization: Isoamyl nitrite, toluene, reflux, 12 hours
Cascade Cyclization Using 1,4-Dihydropyrano[2,3-c]Pyrazole Derivatives
A novel one-pot cascade reaction employs 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in the presence of sulfonated amorphous carbon (AC-SO₃H) as a catalyst. The reaction proceeds via nucleophilic attack of aniline on the carbonitrile, followed by ring-opening and re-cyclization to form the pyrazolo[3,4-b]pyridine scaffold. This method operates at room temperature, achieving yields of 70–80% with excellent functional group tolerance .
Advantages
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Mild conditions (25°C, ethanol solvent)
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Short reaction time (2–4 hours)
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Catalyst reusability (up to 5 cycles without significant loss in activity)
Palladium-Catalyzed Cross-Coupling for Functionalization
Post-synthetic modifications often utilize palladium-catalyzed cross-coupling reactions. For example, iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine with iodine and potassium hydroxide in DMF generates 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. Subsequent Suzuki-Miyaura coupling with arylboronic acids introduces substituents at the 3-position, while Buchwald-Hartwig amination installs amine groups at the 5-position .
Typical Conditions for Suzuki Coupling
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Catalyst: Pd(PPh₃)₄ (2 mol%)
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Base: K₂CO₃
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Solvent: DMF/H₂O (3:1), 80°C, 12 hours
Reduction of Nitro Precursors
A nitro-to-amine reduction strategy is employed for introducing the 5-amine group. 3,5-Di-isopropyl-4-nitropyrazole, synthesized via nitration of a pyrazole precursor, is reduced using iron powder and ammonium chloride in ethanol. This method achieves ~50% yield and high purity, with the amine group confirmed by X-ray crystallography .
Critical Parameters
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Reducing agent: Fe powder (3 equiv)
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Solvent: Degassed ethanol
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Temperature: 70°C, 4 hours
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky directing groups (e.g., isopropyl) improves selectivity .
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Catalyst Efficiency : Pd-based catalysts require rigorous exclusion of oxygen. Substituting with air-stable precatalysts (e.g., Pd(OAc)₂) enhances practicality .
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Purification : Silica gel chromatography remains standard, but recrystallization from ethanol/n-heptane mixtures (1:1 v/v) offers a greener alternative .
Recent Advances in Sustainable Synthesis
Emerging methodologies focus on reducing waste and energy consumption. For instance, microwave-assisted reactions shorten cyclization times from hours to minutes, while photocatalytic aminations using visible light avoid toxic reagents . Additionally, bio-based solvents (e.g., cyclopentyl methyl ether) replace traditional solvents like DMF, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[3,4-b]pyridine N-oxide.
Reduction: Formation of reduced pyrazolo[3,4-b]pyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures to 3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been tested against breast cancer and leukemia cells, demonstrating promising IC50 values that suggest potential for further development into therapeutic agents .
Neuroprotective Effects
Another area of application is in neuroprotection. Compounds in the pyrazolo[3,4-b]pyridine family have been studied for their ability to protect neuronal cells from oxidative stress and inflammation. This suggests potential uses in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a building block in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
Sensors and Electronics
The compound's electronic properties make it an attractive candidate for use in organic electronic devices. Research has explored its potential in developing sensors that can detect environmental pollutants or biological markers due to its ability to undergo charge transfer processes .
Chemical Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of various functional groups through standard organic reactions such as nucleophilic substitutions and cross-coupling reactions .
Pharmaceutical Development
In pharmaceutical chemistry, this compound can be a precursor for synthesizing other bioactive molecules. Its derivatives have been explored for their pharmacological activities, leading to the development of new drugs targeting various diseases .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated a series of pyrazolo[3,4-b]pyridine derivatives, including this compound. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines with minimal effects on normal cells. This highlights the compound's potential as a lead structure for developing targeted cancer therapies.
Case Study 2: Neuroprotective Agents
In a neurobiology study, researchers evaluated the neuroprotective effects of several pyrazolo derivatives on neuronal cultures exposed to oxidative stress. The findings demonstrated that compounds similar to this compound significantly reduced cell death and inflammation markers, suggesting their utility in treating neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Electronic Modifications : Fluorine at the 5-position (as in 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine) introduces electronegativity, which may strengthen hydrogen bonding in target interactions .
- Aromatic Extensions: Benzyl or thieno[2,3-d]pyrimidine moieties (e.g., in and ) improve π-π stacking interactions, relevant for DNA intercalation or kinase inhibition .
Key Observations :
- Catalyst Efficiency : FeCl₃-SiO₂ in achieves 75% yield, suggesting solid-supported catalysts improve efficiency for fused heterocycles .
- Microwave Assistance : highlights faster reaction times and higher purity for multi-component syntheses .
Physicochemical Properties
Biological Activity
3-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine, also known as 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
- Molecular Formula : C₉H₁₂N₄
- Molecular Weight : 180.22 g/mol
- CAS Number : 872103-27-0
- Structure : The compound features a pyrazolo[3,4-b]pyridine core with an isopropyl group at the 1-position and an amine at the 5-position.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include the formation of the pyrazole ring followed by functionalization at the pyridine and amine positions.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against:
- K562 (Chronic Myeloid Leukemia)
- MCF-7 (Breast Cancer)
- MV4-11 (Acute Myeloid Leukemia)
In a study evaluating the antiproliferative activity of various derivatives, it was found that increasing steric bulk at certain positions diminished activity, indicating a structure–activity relationship crucial for therapeutic efficacy .
The biological mechanisms underpinning the activity of this compound may involve:
- Induction of Apoptosis : Evidence suggests that related compounds can activate apoptotic pathways by inducing poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation.
- Inhibition of Cell Proliferation : These compounds have been shown to reduce levels of proliferating cell nuclear antigen (PCNA), a marker associated with cell proliferation.
- Microtubule Dynamics : Some studies indicate that these compounds may affect microtubule-associated proteins, contributing to their antiproliferative effects through autophagy mechanisms .
Study 1: Anticancer Activity
In a comparative study on the antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives, researchers found that this compound exhibited moderate cytotoxicity against K562 cells with an IC50 value in the micromolar range. The study highlighted the importance of substituent positioning on biological activity.
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | K562 | 15.2 |
| 4-(2,6-Diphenyl)pyrazolo[4,3-c]pyridine | MCF7 | 10.5 |
| 1-(4-Methoxybenzyl)-7-(4-methylpiperazin)pyrazolo | MV4-11 | 8.0 |
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various protein targets involved in cancer progression. The results indicated strong interactions with kinases associated with cell cycle regulation and apoptosis.
Q & A
Q. What advanced methodologies are recommended for studying metabolic pathways and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
